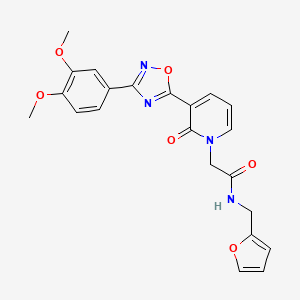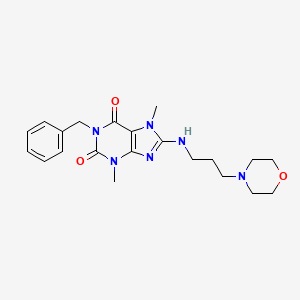
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione, also known as PD184352, is a small molecule inhibitor of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is associated with various diseases, including cancer. PD184352 has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione exerts its antitumor effects by inhibiting the ERK pathway, which is frequently dysregulated in cancer cells. The ERK pathway is activated by various growth factors and cytokines and plays a crucial role in cell proliferation, survival, and differentiation. 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione binds to the ATP-binding site of the ERK kinase (MEK), which is an upstream activator of ERK, and inhibits its activity. This leads to the inhibition of downstream signaling through the ERK pathway and ultimately results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of ERK and its downstream targets, such as p90RSK and Elk-1. 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione also induces cell cycle arrest and apoptosis in cancer cells. In addition, 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as gemcitabine and docetaxel.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has several advantages as an experimental tool. It is a highly specific inhibitor of the ERK pathway and does not affect other signaling pathways. It is also a potent inhibitor, with an IC50 value in the nanomolar range. 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has been extensively characterized in preclinical studies, and its pharmacokinetics and toxicity profile are well understood. However, 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has not been extensively tested in clinical trials, and its efficacy and safety in humans are not well established.
Orientations Futures
There are several future directions for the study of 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the identification of biomarkers that can predict the response to 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione in cancer patients. In addition, the combination of 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione with other chemotherapeutic agents or targeted therapies is an area of active investigation. Finally, the development of 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione as a therapeutic agent for the treatment of cancer in humans is an area of ongoing research.
Méthodes De Synthèse
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various functional group transformations to yield the final product. The synthesis has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including melanoma, pancreatic cancer, and lung cancer. 1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has also been tested in animal models of cancer, where it demonstrated significant antitumor activity.
Propriétés
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-24-17-18(23-20(24)22-9-6-10-26-11-13-30-14-12-26)25(2)21(29)27(19(17)28)15-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNDIKXXSGTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,7-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)
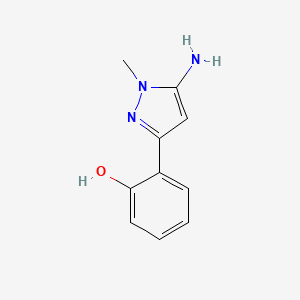
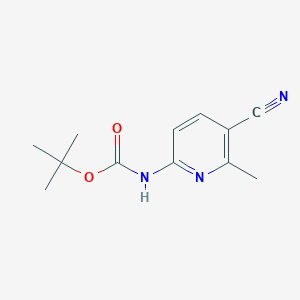

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)
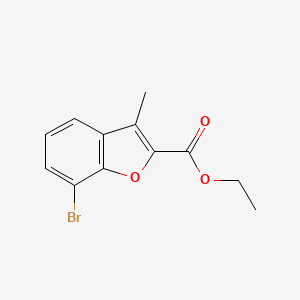
![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)
